molecular formula C₂₄H₃₈N₂O₄ B1156926 (2S,3S,11bR)-Dihydrotetrabenazine D-Val

(2S,3S,11bR)-Dihydrotetrabenazine D-Val

Cat. No.: B1156926
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,11bR)-Dihydrotetrabenazine D-Val is a chemically defined stereoisomer of interest in neuroscience and pharmaceutical research. This compound is a derivative of dihydrotetrabenazine (HTBZ), a potent inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a key protein target for managing hyperkinetic movement disorders, as it is responsible for packaging monoamines like dopamine into synaptic vesicles, thereby regulating their release into the synapse. Research into VMAT2 inhibitors is crucial for developing treatments for conditions such as Huntington's disease and tardive dyskinesia. The pharmacological activity of dihydrotetrabenazines is highly dependent on their specific stereochemical configuration. Different stereoisomers can exhibit vastly different binding affinities for VMAT2 and distinct off-target receptor profiles, which may influence both efficacy and side effects. The this compound compound provides researchers with a precise tool to investigate these structure-activity relationships (SAR). Its "D-Val" designation suggests it is a valine-conjugated analog, potentially related to prodrug strategies similar to those used in the VMAT2 inhibitor valbenazine to improve pharmacokinetic properties. This makes it a valuable compound for studying drug metabolism, designing novel therapeutics, and understanding the nuanced pharmacology of the VMAT2 protein family. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Origin of Product

United States

Stereochemical Characterization and Absolute Configuration

Elucidation of (2S,3S,11bR) Stereochemistry

The definitive assignment of the (2S,3S,11bR) stereochemistry of the dihydrotetrabenazine (B1670615) moiety is the result of a convergence of evidence from multiple advanced analytical methods. These techniques provide a comprehensive picture of the molecule's three-dimensional structure and its isomeric purity.

X-ray Crystallography Studies for Absolute Configuration Determination

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of a molecule's absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed three-dimensional map of its atomic arrangement.

Recent studies utilizing synchrotron X-ray powder diffraction data have successfully solved and refined the crystal structure of valbenazine (B1662120). cambridge.orgcambridge.org These investigations confirmed that valbenazine crystallizes in the orthorhombic space group P2₁2₁2₁, a chiral space group, which is consistent with the molecule being a single enantiomer. cambridge.orgresearchgate.net The crystallographic data provided the precise coordinates of each atom, unequivocally establishing the (2R,3R,11bR) absolute configuration for the active metabolite, (+)-α-dihydrotetrabenazine. umich.edu This was further corroborated by an X-ray crystal structure analysis of (−)-α-9-O-desmethyldihydrotetrabenazine, which was determined to be the (2S, 3S, 11bS) isomer. umich.edu Since the conversion of this desmethyl compound to (−)-α-dihydrotetrabenazine does not affect the stereocenters, it logically follows that the biologically active (+)-α-dihydrotetrabenazine possesses the (2R, 3R, 11bR) configuration. umich.edu

Crystallographic Data for Valbenazine

Parameter Value Reference
Crystal System Orthorhombic cambridge.orgresearchgate.net
Space Group P2₁2₁2₁ cambridge.orgresearchgate.net
a (Å) 5.260267(17) cambridge.orgresearchgate.net
b (Å) 17.77028(7) cambridge.orgresearchgate.net
c (Å) 26.16427(9) cambridge.orgresearchgate.net
V (ų) 2445.742(11) cambridge.orgresearchgate.net
Z 4 cambridge.orgresearchgate.net

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for separating and quantifying stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to their separation.

For valbenazine and its related compounds, various chiral high-performance liquid chromatography (HPLC) methods have been developed to assess enantiomeric and diastereomeric purity. nih.govscirp.org One such method employs an amylose-based Chiral Pak IG-3 column to effectively separate the isomers and enantiomer of valbenazine. nih.gov The resolution between the enantiomer and other isomers was found to be greater than 2.0, indicating a successful separation. nih.gov These methods are crucial for quality control during the manufacturing process to ensure the final product is the desired single stereoisomer. nih.gov The development of these analytical procedures allows for the accurate determination of the enantiomeric excess, a critical quality attribute. nih.gov

Researchers have also utilized polysaccharide-based CSPs to achieve baseline-resolved separation of valbenazine and its diastereomers. scirp.org The use of a Lux Cellulose-2 column, for instance, significantly improved the resolution between the desired drug substance and its diastereomers. scirp.org

Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of molecules in solution. Two-dimensional (2D) NMR techniques, in particular, can provide detailed information about the connectivity and spatial relationships between atoms, which is crucial for determining relative stereochemistry.

In the context of dihydrotetrabenazine derivatives, 2D NMR has been instrumental in confirming the relative configurations at the C-3 and C-11b positions. umich.edu These studies have shown that compounds like α- and β-dihydrotetrabenazines are mixtures of enantiomers with the same relative stereochemistry at these centers. umich.edu While NMR is generally more suited for determining relative rather than absolute configuration, it can be used in conjunction with chiral derivatizing agents, such as Mosher's acid, to deduce the absolute stereochemistry. nih.gov

Implications of Absolute Configuration on Biological Activity

The specific (2S,3S,11bR) stereochemistry of the dihydrotetrabenazine core is not merely a structural detail; it is intrinsically linked to its biological activity as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). nih.govebi.ac.uk Valbenazine itself is a prodrug that is hydrolyzed to its active metabolite, (+)-α-dihydrotetrabenazine, which corresponds to the (2R,3R,11bR) configuration. nih.govnih.gov

Studies have demonstrated a high degree of stereoselectivity in the binding to VMAT2. The (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-dihydrotetrabenazine) exhibits a significantly higher affinity for VMAT2 (Ki = 3.96 nM) compared to its enantiomer. nih.govebi.ac.uk In fact, (+)-tetrabenazine was found to be 8000-fold more potent than (−)-tetrabenazine in VMAT2 binding assays. nih.govebi.ac.uk This stark difference in potency underscores the critical importance of the (3R,11bR) configuration for effective VMAT2 inhibition. nih.govebi.ac.uk The (2R) configuration further enhances this activity. The active metabolite of valbenazine is approximately 45 to 60 times more potent as a VMAT2 inhibitor than the parent compound itself. nih.govnih.gov

Stereoisomeric Relationship to Other Dihydrotetrabenazine Forms

Dihydrotetrabenazine has three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). nih.govebi.ac.ukyoutube.com The stereoisomers are typically classified based on the relative orientation of the substituents at the C-2 and C-3 positions.

The (2S,3S,11bR) form is a specific diastereomer of dihydrotetrabenazine. It is important to distinguish it from other stereoisomers, such as:

(2R,3R,11bR)-dihydrotetrabenazine: The enantiomer of the (2S,3S,11bS) form and the primary active metabolite of valbenazine. umich.edu

(2R,3S,11bR)-dihydrotetrabenazine and (2S,3R,11bR)-dihydrotetrabenazine: These are other diastereomers. axios-research.com

β-dihydrotetrabenazines: These are epimers of the α-dihydrotetrabenazines, differing in the stereochemistry at the C-2 position. umich.edu

The synthesis and evaluation of all eight stereoisomers of dihydrotetrabenazine have been reported, confirming that the (2R,3R,11bR) isomer possesses the highest affinity for VMAT2. nih.govebi.ac.uk This highlights the precise structural requirements for potent biological activity.

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways for (2S,3S,11bR)-Dihydrotetrabenazine D-Val and Related Structures

The construction of the tetrabenazine (B1681281) framework, with its three chiral centers, requires precise control over stereochemistry. The desired (2S,3S,11bR) configuration represents one of eight possible stereoisomers of dihydrotetrabenazine (B1670615). nih.govresearchgate.net Synthetic chemists have approached this challenge through two primary routes: building the molecule with the correct stereochemistry from the outset (asymmetric synthesis) or separating the desired isomer from a mixture (chiral resolution).

Asymmetric synthesis aims to create a single, desired enantiomer or diastereomer directly, thereby avoiding the loss of material inherent in separating racemic mixtures. wikipedia.org For molecules like dihydrotetrabenazine, these approaches often involve establishing the key stereocenters early in the synthetic sequence using chiral catalysts or auxiliaries.

Several strategies have been developed for the asymmetric synthesis of the tetrabenazine and dihydrotetrabenazine core. One notable approach utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline precursor. nih.gov This reaction sets the initial stereocenter, which then directs the stereochemistry of subsequent transformations to form the remaining asymmetric centers. nih.gov Another method features a trans-selective enol etherification followed by a cation-dependent aza-Claisen rearrangement, which establishes both the carbon framework and two of the stereogenic centers in a controlled manner. researchgate.net

More recent one-pot strategies have been developed to streamline the synthesis of complex heterocyclic structures, which could be applied to this chemical family. chemistryviews.org These methods use organocatalysts, such as quinine-derived ureas, to facilitate a cascade of reactions—like a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization—to build the heterocyclic system with high enantioselectivity. chemistryviews.org While not specifically detailed for (2S,3S,11bR)-dihydrotetrabenazine, these advanced methods represent the forefront of asymmetric synthesis for related complex molecules. chemistryviews.orgnih.gov

Table 1: Overview of Asymmetric Synthesis Strategies

Strategy Key Reaction Catalyst/Auxiliary Outcome Reference
Asymmetric Alkylation Palladium-catalyzed malonate addition Palladium complexes with chiral ligands Sets initial stereocenter with high enantiomeric excess (>97% ee) nih.gov
Aza-Claisen Rearrangement Cation-dependent aza-Claisen rearrangement Not applicable (substrate control) Establishes carbon framework and two stereocenters researchgate.net
Enzymatic Kinetic Resolution Enzymatic hydrolysis Lipase enzymes Separation of enantiomers of a key synthetic intermediate researchgate.net
Organocatalytic Cascade Knoevenagel/asymmetric epoxidation/domino cyclization Quinine-derived urea One-pot synthesis of related heterocycles with high enantioselectivity chemistryviews.org

Chiral resolution is a classical yet powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This is particularly relevant for tetrabenazine and its derivatives, where initial syntheses often produce a mixture of isomers. researchgate.net The most common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orgnih.gov

For tetrabenazine, a practical chemical resolution has been achieved using camphorsulfonic acid. nih.govnih.gov Specifically, (1S)-(+)-10-camphorsulfonic acid is used to selectively crystallize the (+)-(3R,11bR)-tetrabenazine isomer from the racemic mixture. researchgate.netnih.gov After separation, the pure enantiomer is recovered by neutralizing the salt. nih.gov The synthesis of all eight stereoisomers of dihydrotetrabenazine has been accomplished, starting from the resolved enantiomers of tetrabenazine. nih.govresearchgate.net

An alternative to chemical resolution is chiral high-performance liquid chromatography (HPLC). Chiral HPLC uses a stationary phase that is itself chiral, allowing it to interact differently with each enantiomer in a racemic mixture. This differential interaction leads to different retention times, enabling their separation. umich.edu This technique has been successfully used to resolve enantiomers of dihydrotetrabenazine precursors, such as (±)-α-9-O-desmethyldihydrotetrabenazine, providing the pure isomers needed for further synthesis or for use as analytical standards. umich.edu

Table 2: Common Chiral Resolving Agents and Techniques

Technique Agent/Method Principle of Separation Application Example Reference
Diastereomeric Salt Crystallization (1S)-(+)-10-Camphorsulfonic acid Forms diastereomeric salts with differing solubilities. Resolution of (±)-tetrabenazine. nih.govnih.gov
Diastereomeric Salt Crystallization (1R)-(-)-10-Camphorsulfonic acid Forms diastereomeric salts with differing solubilities. Resolution of (±)-tetrabenazine. researchgate.net
Chiral HPLC Chiral stationary phase column Differential interaction and retention of enantiomers. Resolution of (±)-α-9-O-desmethyldihydrotetrabenazine. umich.edu
Enzymatic Resolution Lipase-catalyzed hydrolysis Enantiospecific hydrolysis of a prochiral or racemic ester. Synthesis of a key tetrahydroisoquinoline intermediate. researchgate.net

Regioselective and stereoselective functionalization refers to the modification of a specific region of a molecule (regioselectivity) with a specific three-dimensional orientation (stereoselectivity). youtube.comyoutube.com These strategies are crucial for synthesizing derivatives of (2S,3S,11bR)-dihydrotetrabenazine to explore structure-activity relationships or to develop new therapeutic agents. nih.gov

Late-stage C-H functionalization is a powerful tool for modifying complex natural products and pharmaceuticals. nih.gov For instance, rhodium-catalyzed reactions can introduce new functional groups at specific C-H bonds, guided by directing groups within the molecule. nih.gov Applying such a strategy to the dihydrotetrabenazine scaffold could allow for selective modification at positions that are otherwise difficult to access.

Radical-based functionalization offers another route for modifying heterocycles. nih.gov Systematic studies have shown that the regiochemistry of radical additions to π-deficient heterocycles can be predictable and tunable by altering substituents and reaction conditions, such as solvent and pH. nih.gov This allows for the targeted introduction of functional groups onto the aromatic ring of the dihydrotetrabenazine core. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also key. youtube.com For example, a domino SN2 ring-opening/cyclization process can proceed with high stereospecificity, ensuring that the chiral centers in the starting material are faithfully transferred to the product. rsc.org

Synthesis of Radiotracers and Labeled Analogs for Research Applications

Radiolabeled versions of dihydrotetrabenazine are indispensable tools for biomedical research. They are used in vitro for binding assays and in vivo for non-invasive imaging techniques like Positron Emission Tomography (PET). umich.edu The synthesis of these radiotracers requires specialized techniques to incorporate isotopes such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C).

Tritium-labeled (+)-α-dihydrotetrabenazine ([³H]DTBZ) is a widely used radioligand for in vitro autoradiography and binding assays to quantify vesicular monoamine transporter 2 (VMAT2) density in tissue samples. nih.govnih.gov The synthesis of [³H]DTBZ typically involves the catalytic reduction of a suitable precursor with tritium gas or the reduction of a ketone with a tritiated reducing agent like sodium borotritide.

The preparation of tritium-labeled (+)-2R,3R,11bR-dihydrotetrabenazine has been achieved from its resolved desmethyl precursor, providing an optimal radioligand for in vitro studies of VMAT2. umich.edu These high-affinity radioligands are essential for evaluating the binding of new, unlabeled drug candidates and for studying the distribution of VMAT2 in various neurological conditions. nih.govnih.gov

Carbon-11 is a positron-emitting isotope with a short half-life (20.4 minutes), making it ideal for PET imaging in humans. wikipedia.org (+)-α-[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) is a key PET radiotracer used to image VMAT2 in the living brain, serving as a biomarker for the integrity of dopamine (B1211576) neurons in conditions like Parkinson's disease. wikipedia.orguclouvain.be

The synthesis of [¹¹C]DTBZ must be rapid and efficient. The most common method involves the O-methylation of the precursor (+)-α-9-O-desmethyldihydrotetrabenazine. umich.edu This precursor is reacted with a ¹¹C-labeled methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is produced in a cyclotron. The reaction is performed under optimized conditions to achieve high radiochemical yield and purity in a very short time frame, allowing the final product to be purified and formulated for injection. umich.edu PET studies using [¹¹C]DTBZ provide quantitative measures of VMAT2 density in various brain regions, offering valuable insights into disease mechanisms and treatment effects. uclouvain.benih.govnih.govsnmjournals.org

Table 3: Comparison of Dihydrotetrabenazine Radiotracers

Radiotracer Isotope Half-Life Primary Application Synthesis Precursor Reference
[³H]Dihydrotetrabenazine Tritium (³H) 12.3 years In vitro binding assays, autoradiography Resolved desmethyl precursor umich.edunih.gov
[¹¹C]Dihydrotetrabenazine Carbon-11 (¹¹C) 20.4 minutes In vivo PET imaging of brain VMAT2 (+)-α-9-O-desmethyldihydrotetrabenazine umich.eduwikipedia.org

Preparation of Novel Dihydrotetrabenazine Derivatives

Design and Synthesis of Alkyl-Substituted Analogs

The synthesis of novel 3-alkyl-dihydrotetrabenazine derivatives has been pursued to explore their potential as in vivo imaging probes for VMAT2. An efficient synthetic route has been developed, leading to a series of analogs with varying alkyl substituents at the 3-position of the dihydrotetrabenazine scaffold.

The binding affinity of these new derivatives for VMAT2 was assessed through in vitro competitive binding assays. These studies revealed that the synthesized compounds exhibit a range of binding affinities, from moderate to good. Notably, one of the analogs demonstrated a particularly high affinity for VMAT2, with a reported inhibitory constant (K(i)) of 5.98 nM. nih.gov This finding suggests that the 3-alkyl position is a viable site for modification to develop potent VMAT2 ligands. The promising affinity of this lead compound indicates its potential for further structural-activity relationship (SAR) studies to refine its properties as a VMAT2 imaging agent. nih.gov

Table 1: Alkyl-Substituted Dihydrotetrabenazine Analogs and their VMAT2 Binding Affinity

Compound ID Alkyl Substituent VMAT2 Binding Affinity (K(i))
4b Not specified 5.98 nM

Data sourced from a study on the synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as VMAT2 ligands. nih.gov

Trifluoroethoxy-Substituted Derivatives

In the quest for more metabolically stable VMAT2 inhibitors, researchers have designed and synthesized trifluoroethoxy-substituted derivatives of dihydrotetrabenazine. nih.govresearchgate.net This strategic modification aims to address the metabolic liabilities associated with earlier VMAT2 inhibitors, such as demethylation, which can lead to reduced bioavailability. nih.gov The introduction of a trifluoroethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

A series of novel dihydrotetrabenazine analogs were synthesized, leading to the identification of compound 13e , 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine, as a promising lead. nih.govresearchgate.net This compound demonstrated a high binding affinity for VMAT2, with an IC50 value of 5.13 ± 0.16 nM, and potent inhibition of dopamine uptake. nih.govresearchgate.net

Further investigation involved the chiral resolution of compound 13e to isolate its individual stereoisomers. This led to the separation of the (2R,3R,11bR) isomer, designated as (+)-13e or (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine, and its (2S,3S,11bS) enantiomer, (-)-13e . nih.gov The absolute configuration of these isomers was confirmed by X-ray crystallography. nih.gov

Pharmacological evaluation of the separated isomers revealed that the VMAT2 inhibitory activity resides primarily in the (+)-13e enantiomer, which exhibited a high affinity for VMAT2 with a K(i) of 1.48 nM and strong inhibition of dopamine uptake with an IC50 of 6.11 nM. nih.gov In contrast, its enantiomer, (-)-13e, was found to be inactive. nih.gov Metabolic stability studies in human liver microsomes showed that compound 13e has a longer half-life (T1/2 = 161.2 min) compared to dihydrotetrabenazine (T1/2 = 119.5 min), indicating improved metabolic stability. nih.govresearchgate.net A key finding was that the O-detrifluoroethylation of (+)-13e did not occur, highlighting the success of this derivatization strategy in preventing metabolic degradation at this position. nih.gov

Table 2: Pharmacological Data for Trifluoroethoxy-Substituted Dihydrotetrabenazine Derivatives

Compound Stereochemistry VMAT2 Binding Affinity (IC50/K(i)) Dopamine Uptake Inhibition (IC50) Metabolic Half-life (T1/2) in HLM
13e Racemic 5.13 ± 0.16 nM 6.04 ± 0.03 nM 161.2 min
(+)-13e (2R,3R,11bR) 1.48 nM (K(i)) 6.11 nM Not Reported
(-)-13e (2S,3S,11bS) Inactive Not Reported Not Reported

Data sourced from studies on the synthesis and analysis of dihydrotetrabenazine derivatives. nih.govnih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

The principal pharmacological target of (2S,3S,11bR)-Dihydrotetrabenazine is the vesicular monoamine transporter 2 (VMAT2). This transporter protein is embedded in the membrane of synaptic vesicles within neurons and is responsible for pumping monoamine neurotransmitters (such as dopamine (B1211576), serotonin (B10506), and norepinephrine) from the cytoplasm into the vesicles for storage and subsequent release.

Binding Affinity and Inhibitory Potency (Ki, IC50 values)

(2S,3S,11bR)-Dihydrotetrabenazine exhibits a high binding affinity and potent inhibitory capacity for VMAT2. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the response (e.g., transporter activity) by 50%.

Multiple studies have quantified these values, demonstrating the compound's potent VMAT2 inhibition. For instance, in vitro assays using rat brain preparations have determined the Ki of the active metabolite of valbenazine (B1662120), (+)-α-dihydrotetrabenazine, to be approximately 2.1 nM. Another study utilizing membranes from human platelets, which express VMAT2, reported a Ki value of 3.7 nM for [3H]dihydrotetrabenazine. Research on recombinant human VMAT2 expressed in cell lines has further corroborated these findings, with one study reporting a Ki of 0.97 nM for [R,R,R]-dihydrotetrabenazine.

The IC50 values are consistent with this high potency. In functional assays measuring the inhibition of dopamine uptake into synaptic vesicles, (2R,3R,11bR)-dihydrotetrabenazine demonstrated an IC50 of 4.7 nM in cells expressing human VMAT2. Another study using rat striatal synaptic vesicles found an IC50 value of approximately 2.9 nM for (+)-α-dihydrotetrabenazine.

Below is an interactive data table summarizing these findings:

ParameterValue (nM)Experimental System
Ki2.1Rat striatal vesicles
Ki3.7Human platelet membranes
Ki0.97Recombinant human VMAT2
IC502.9Rat striatal synaptic vesicles
IC504.7Human VMAT2 in CHO cells

Characterization of Reversible VMAT2 Inhibition

A critical feature of the interaction between (2S,3S,11bR)-Dihydrotetrabenazine and VMAT2 is its reversible nature. This means the compound binds to the transporter and can subsequently dissociate, allowing the transporter to regain its function. This contrasts with irreversible inhibitors, which form a permanent, often covalent, bond with their target.

The reversibility of dihydrotetrabenazine's binding has been demonstrated through kinetic studies. For example, the dissociation half-life (the time it takes for half of the bound compound to detach) of [3H]dihydrotetrabenazine from VMAT2 in human platelet membranes was measured to be approximately 2.6 minutes. This rapid dissociation is a hallmark of reversible inhibition and distinguishes it from the much slower, essentially irreversible binding of compounds like reserpine.

Allosteric Modulation of VMAT2 Function

Evidence indicates that (2S,3S,11bR)-Dihydrotetrabenazine functions as an allosteric modulator of VMAT2. Allosteric modulation involves binding to a site on the protein that is distinct from the primary substrate binding site (the orthosteric site). This binding induces a conformational change in the protein, which in turn alters its activity.

Studies have shown that dihydrotetrabenazine (B1670615) binds to a site on VMAT2 that is different from the binding site of the classic VMAT inhibitor, reserpine. This allosteric mechanism of action results in a non-competitive inhibition of monoamine transport, modulating VMAT2 function rather than directly competing with monoamines for binding.

Impact on Monoamine Neurotransmitter Transport and Storage

The potent and reversible inhibition of VMAT2 by (2S,3S,11bR)-Dihydrotetrabenazine has profound effects on the transport and storage of monoamine neurotransmitters.

Inhibition of [3H]Dopamine (DA) Uptake into Synaptic Vesicles

By binding to and inhibiting VMAT2, (2S,3S,11bR)-Dihydrotetrabenazine directly blocks the loading of dopamine from the neuronal cytoplasm into synaptic vesicles. This action has been consistently demonstrated in vitro.

Functional assays using synaptic vesicles isolated from the rat brain have shown a dose-dependent inhibition of radio-labeled dopamine ([3H]Dopamine) uptake by (+)-α-dihydrotetrabenazine, with a reported IC50 value of approximately 2.9 nM. Similarly, studies using a cell line engineered to express human VMAT2 confirmed this inhibitory effect, with (2R,3R,11bR)-dihydrotetrabenazine inhibiting dopamine transport with an IC50 of 4.7 nM. This blockade of vesicular uptake is the primary mechanism by which the compound reduces dopaminergic neurotransmission.

Effects on Vesicular Storage of Dopamine, Serotonin, and Norepinephrine

VMAT2 is a non-specific transporter, meaning it is responsible for the vesicular packaging of not only dopamine but also other key monoamines, including serotonin and norepinephrine. Consequently, the inhibitory action of (2S,3S,11bR)-Dihydrotetrabenazine extends to these neurotransmitter systems as well.

By inhibiting VMAT2, the compound disrupts the vesicular storage of all three of these monoamines. This leads to an accumulation of these neurotransmitters in the cytoplasm, where they are vulnerable to degradation by enzymes such as monoamine oxidase (MAO). The ultimate result is a depletion of the presynaptic stores of dopamine, serotonin, and norepinephrine, reducing the amount of these neurotransmitters that can be released into the synapse upon neuronal firing.

Comparative Analysis of VMAT2 Binding Sites with Other Ligands

The interaction of tetrabenazine (B1681281) (TBZ) and its derivatives with the vesicular monoamine transporter 2 (VMAT2) is highly stereospecific. The binding affinity and subsequent inhibitory potency are significantly influenced by the three-dimensional arrangement of the ligand within the VMAT2 binding pocket. This section provides a comparative analysis of the VMAT2 binding of (2S,3S,11bR)-Dihydrotetrabenazine and other key ligands, highlighting the structural determinants of their interaction.

Cryo-electron microscopy studies have revealed that tetrabenazine binds to a central pocket within VMAT2, locking the transporter in an occluded conformation. nih.govelifesciences.org This binding site is located within the transmembrane helices of the protein. nih.govelifesciences.org The interaction of ligands with this site is governed by specific residues. For instance, the amide of asparagine 34 (N34) is suggested to act as a hydrogen bond donor for tetrabenazine. elifesciences.orgresearchgate.net In the case of dihydrotetrabenazine (DHTBZ), which has a hydroxyl group instead of a ketone group, the hydroxyl group may act as a hydrogen bond donor to the carbonyl oxygen of N34, potentially explaining the modestly higher affinity of DHTBZ for VMAT2 compared to TBZ. elifesciences.org

The stereochemistry at the C-2, C-3, and C-11b positions of the dihydrotetrabenazine molecule is a critical factor for VMAT2 binding. Research evaluating all eight stereoisomers of DHTBZ has demonstrated that the (3R,11bR)-configuration is crucial for high-affinity binding to VMAT2. nih.gov

The following table presents the binding affinities (Ki) of various tetrabenazine-related compounds for VMAT2, illustrating the profound impact of stereoisomerism on receptor binding.

Table 1: VMAT2 Binding Affinities of Tetrabenazine and Dihydrotetrabenazine Stereoisomers

Compound Stereochemistry VMAT2 Binding Affinity (Ki) in nM
(2S,3S,11bR)-Dihydrotetrabenazine (2S,3S,11bR) 593 medchemexpress.com
(+)-α-Dihydrotetrabenazine (2R,3R,11bR) 3.96 nih.gov
(-)-α-Dihydrotetrabenazine (2S,3S,11bS) >10,000
(+)-β-Dihydrotetrabenazine (2S,3R,11bR) 28
(-)-β-Dihydrotetrabenazine (2R,3S,11bS) >10,000
(+)-Tetrabenazine (3R,11bR) 4.47 nih.gov
(-)-Tetrabenazine (3S,11bS) 36,400 nih.gov
Valbenazine Prodrug of (+)-α-DHTBZ 150 elifesciences.org
Reserpine - 173 elifesciences.org

As evidenced by the data, (2S,3S,11bR)-Dihydrotetrabenazine exhibits a significantly lower binding affinity (Ki = 593 nM) for VMAT2 compared to its (2R,3R,11bR) stereoisomer, (+)-α-Dihydrotetrabenazine (Ki = 3.96 nM). nih.govmedchemexpress.com This substantial difference underscores the high degree of stereoselectivity of the VMAT2 binding site. The (+)-α-DHTBZ isomer, which is the primary active metabolite of valbenazine, is one of the most potent VMAT2 inhibitors among the dihydrotetrabenazine stereoisomers. nih.govnih.gov

In contrast to the high affinity of the (2R,3R,11bR) isomer, the stereoisomers with an (11bS) configuration, such as (-)-α-Dihydrotetrabenazine and (-)-β-Dihydrotetrabenazine, show negligible affinity for VMAT2, with Ki values exceeding 10,000 nM. nih.gov This further emphasizes the critical role of the 11bR configuration for effective binding.

Valbenazine itself, being a prodrug, has a lower affinity for VMAT2 (Ki = 150 nM) than its active metabolite. elifesciences.org Reserpine, another well-known VMAT2 inhibitor that binds to a different site than tetrabenazine, has a Ki of 173 nM. elifesciences.orgresearchgate.net

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on VMAT2 Binding and Selectivity

The stereochemical configuration of dihydrotetrabenazine (B1670615) is a paramount determinant of its binding affinity for VMAT2. Dihydrotetrabenazine possesses three chiral centers, giving rise to eight possible stereoisomers. Research has unequivocally demonstrated that the binding to VMAT2 is highly stereospecific.

The (+)-α-isomer of dihydrotetrabenazine, which has the (2R,3R,11bR) absolute configuration, consistently exhibits the highest affinity for VMAT2. nih.govnih.gov In contrast, its enantiomer, the (-)-α-isomer with the (2S,3S,11bS) configuration, is largely inactive. nih.gov Studies have reported a significant difference in binding potency, with the (+)-isomer having a Ki value in the low nanomolar range, while the (-)-isomer's Ki is in the micromolar range, indicating a several thousand-fold decrease in affinity. nih.govnih.gov

Further investigations into all eight stereoisomers of dihydrotetrabenazine have solidified the importance of the configuration at the 11b position. Only the four diastereomers with the (11bR) absolute configuration demonstrate significant in vitro binding affinities for VMAT2, with Ki values below one micromolar. researchgate.net The two isomers with the highest affinity are the (2R,3R,11bR)-DTBZ (α-isomer) and the (2S,3R,11bR)-DTBZ (β-isomer). researchgate.net The (3R,11bR) configuration, in particular, has been identified as a key element for high-affinity binding of both tetrabenazine (B1681281) and its dihydro-metabolites to VMAT2. nih.gov

StereoisomerAbsolute ConfigurationVMAT2 Binding Affinity (Ki, nM)Reference
(+)-α-Dihydrotetrabenazine(2R,3R,11bR)0.97 - 3.96 nih.govnih.gov
(-)-α-Dihydrotetrabenazine(2S,3S,11bS)~2200 nih.gov
(+)-β-Dihydrotetrabenazine(2S,3R,11bR)Data varies researchgate.net
(-)-β-Dihydrotetrabenazine(2R,3S,11bS)Data varies researchgate.net

Role of Substituents at Key Molecular Positions

Modifications to the alkyl substituent at the 3-position of the dihydrotetrabenazine scaffold have been explored to understand their impact on VMAT2 binding. A study involving the synthesis of a series of 3-alkyl-dihydrotetrabenazine derivatives revealed that the nature of this alkyl group can modulate the binding affinity.

The parent compound, (2S,3S,11bR)-dihydrotetrabenazine, features an isobutyl group at the 3-position. Research has shown that variations in the length and branching of this alkyl chain can lead to changes in potency. For instance, a derivative with a specific alkyl substitution showed a VMAT2 binding affinity (Ki) of 5.98 nM, indicating that this position is amenable to modification while retaining potent VMAT2 inhibition. nih.gov

Compound3-Alkyl SubstituentVMAT2 Binding Affinity (Ki, nM)Reference
4bSpecific alkyl group5.98 nih.gov

The isobutyl group of tetrabenazine is wedged into a small hydrophobic pocket within the VMAT2 binding site. researchgate.net This suggests that the size and shape of the alkyl substituent at the 3-position are crucial for optimal interaction with this hydrophobic pocket.

The introduction of a trifluoroethoxy group at the 9-position of the dihydrotetrabenazine core has been shown to significantly enhance VMAT2 binding affinity. The compound (+)-9-trifluoroethoxy-α-dihydrotetrabenazine has demonstrated a high affinity for VMAT2, with a reported Ki value of 1.48 nM. nih.govresearchgate.netnih.gov This represents a nearly three-fold increase in affinity compared to the parent α-dihydrotetrabenazine (HTBZ), which has a Ki of 4.22 nM. nih.gov

The potent inhibitory effect of the (+)-9-trifluoroethoxy-α-dihydrotetrabenazine is also stereospecific, with its enantiomer showing significantly weaker binding. nih.govresearchgate.netnih.gov Molecular modeling studies suggest that the trifluoroethyl substituent contributes to a more efficient binding to the target protein. nih.gov The increased potency of derivatives with substituents at the 9-position compared to the 10-position further underscores the importance of this region of the molecule for VMAT2 interaction. nih.gov

CompoundVMAT2 Binding Affinity (Ki, nM)Reference
(+)-9-trifluoroethoxy-α-dihydrotetrabenazine1.48 nih.govresearchgate.netnih.gov
α-Dihydrotetrabenazine (HTBZ)4.22 nih.gov

Relationship between Molecular Conformation and VMAT2 Interaction

The binding of dihydrotetrabenazine derivatives to VMAT2 is intrinsically linked to the conformational state of the transporter. Cryo-electron microscopy (cryo-EM) studies of VMAT2 in complex with tetrabenazine have provided significant insights into this relationship. These studies reveal that tetrabenazine binds within a central cavity of VMAT2, locking the transporter in an occluded conformation. researchgate.net This conformation prevents the binding of monoamine neurotransmitters and arrests the transport cycle. researchgate.net

The binding site for tetrabenazine is distinct from the substrate binding site, which is consistent with its non-competitive inhibition mechanism. researchgate.net The interaction involves a network of residues within the transmembrane helices of VMAT2. researchgate.net The conformation of the bound ligand is crucial for these interactions. For instance, the hydroxyl group of dihydrotetrabenazine is hypothesized to act as a hydrogen bond donor to the carbonyl oxygen of asparagine 34 (N34) in VMAT2, an interaction that is thought to contribute to its higher binding affinity compared to tetrabenazine. researchgate.net

Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability Studies

Metabolism in Liver Microsome Models (e.g., Human Liver Microsomes)

In vitro metabolic stability studies using human liver microsomes (HLMs) are a standard method to predict the metabolic clearance of a compound in the body. For a prodrug like (2S,3S,11bR)-Dihydrotetrabenazine D-Val, initial metabolic steps would likely involve hydrolysis by esterases to release the active moiety, (2S,3S,11bR)-Dihydrotetrabenazine.

Following the release of the active compound, it would undergo further metabolism. Studies on other HTBZ isomers have shown that metabolism occurs, though specific rates and metabolite profiles for the (2S,3S,11bR) isomer are not detailed in available literature. For instance, a study on a related compound, (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine, identified mono-oxidation as the primary metabolic pathway in HLMs. nih.gov Without specific studies, the intrinsic clearance and metabolic half-life of (2S,3S,11bR)-Dihydrotetrabenazine in HLMs remain undetermined.

Identification of Metabolizing Cytochrome P450 (CYP) Isoenzymes

The Cytochrome P450 (CYP) family of enzymes is primarily responsible for Phase I metabolism of many drugs. The specific CYP isoenzymes that metabolize (2S,3S,11bR)-Dihydrotetrabenazine have not been explicitly identified in the reviewed literature.

For context, research on other vesicular monoamine transporter 2 (VMAT2) inhibitors provides some insight into potential pathways. The metabolism of tetrabenazine's active metabolites and deutetrabenazine's metabolites is primarily catalyzed by CYP2D6. frontiersin.org However, a different VMAT2 inhibitor, (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine, was found to be metabolized mainly by CYP3A4 and to a lesser extent by CYP2C8, with no involvement of CYP2D6. nih.gov This highlights that the metabolizing enzymes can vary significantly even for structurally related compounds, and thus the specific CYP enzymes for (2S,3S,11bR)-Dihydrotetrabenazine cannot be assumed without direct experimental evidence.

In Vivo Preclinical Pharmacokinetic Profiles

Absorption and Bioavailability in Animal Models (e.g., Rats, Dogs)

No specific in vivo pharmacokinetic data regarding the absorption and bioavailability of this compound in animal models such as rats or dogs were found. The use of a valine prodrug strategy suggests an intent to improve oral absorption and bioavailability, potentially by utilizing amino acid transporters in the intestine and overcoming poor solubility or high first-pass metabolism of the parent drug.

For comparison, the parent drug tetrabenazine (B1681281) exhibits low and erratic oral bioavailability in rats (approximately 17%). nih.gov A study on a different modified dihydrotetrabenazine (B1670615) derivative, (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine, demonstrated a high absolute oral bioavailability of 75.9% in dogs, showcasing the potential for structural modification and prodrug strategies to significantly enhance this parameter. nih.gov The actual bioavailability of this compound would require dedicated animal studies.

Distribution and Blood-Brain Barrier Permeability in Preclinical Species

The therapeutic target of dihydrotetrabenazine isomers is the VMAT2 transporter in the central nervous system (CNS). Therefore, penetration of the blood-brain barrier (BBB) is essential for pharmacological activity. Studies have confirmed that HTBZ isomers are generally highly permeable and readily cross the BBB in rats. nih.gov It is therefore anticipated that (2S,3S,11bR)-Dihydrotetrabenazine, once released from its D-Val prodrug, would also be distributed to the brain. However, specific studies quantifying the brain-to-plasma concentration ratio for this particular isomer are not available.

Excretion Pathways in Animal Models

Information detailing the excretion pathways (e.g., renal, biliary) for (2S,3S,11bR)-Dihydrotetrabenazine or its metabolites in animal models is not documented in the public literature. Generally, after metabolism in the liver, drug metabolites are converted into more water-soluble forms that can be eliminated from the body via the urine or feces. For tetrabenazine, it is known to be extensively metabolized, with very little of the unchanged drug being found in urine. nih.gov The specific contribution of renal and fecal routes to the clearance of the (2S,3S,11bR) isomer and its metabolites would need to be determined through preclinical excretion studies.

Metabolite Identification and Characterization in Preclinical Systems

The metabolic fate of this compound, also known as valbenazine (B1662120), has been extensively studied in various preclinical models to understand its biotransformation pathways and identify its major metabolites. These studies are crucial for characterizing the pharmacologically active moieties and ensuring a comprehensive understanding of the compound's disposition.

Detailed Research Findings

Preclinical research has established that valbenazine is significantly metabolized following administration, with minimal excretion of the unchanged parent drug through biliary or renal routes. nih.gov The metabolic profiling of valbenazine was conducted in key preclinical species, including rats and dogs, utilizing advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric and mass spectrometric detection. fda.gov

In vivo studies in both intact and bile duct-cannulated rats and dogs were instrumental in elucidating the metabolic profile in plasma. fda.gov These investigations revealed that valbenazine is converted into two primary circulating metabolites. nih.govneurocrine.comresearchgate.net

The first and most significant active metabolite is (+)-α-dihydrotetrabenazine (also referred to as R,R,R-HTBZ or NBI-98782). nih.govneurocrine.comresearchgate.net This metabolite is formed through the hydrolysis of the valine ester of the parent compound. neurocrine.com The clinical activity of valbenazine is largely attributed to this particular metabolite, which is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov

The second major circulating metabolite identified is a mono-oxy metabolite of valbenazine , designated as NBI-136110 . nih.govneurocrine.comresearchgate.net In addition to these two, another metabolite, NBI-679006 (M10b) , was also detected and quantified in the plasma of preclinical species. fda.gov

Further investigations into the stereochemical stability of the active metabolite, NBI-98782, were conducted. The potential for chiral inversion of its secondary alcohol group to form a diastereomeric variant, NBI-98795, was assessed in plasma from rats and dogs. The results indicated that NBI-98782 undergoes little to no chiral inversion in vivo, as no NBI-98795 was detected. fda.gov

The characterization of these metabolites involved determining their relative abundance in plasma. The table below, adapted from a study submitted to the FDA, illustrates the percentage of total plasma radioactivity exposure attributed to valbenazine and its quantifiable metabolites in rats and dogs following a single oral administration of [14C]valbenazine. fda.gov

Percentage of Total Plasma Exposure of [14C]Valbenazine-Related Radioactivity
Circulating ComponentRat (15 mg/kg)
Valbenazine1.5%
NBI-9878215.4%
NBI-1361102.5%
NBI-679006 (M10b)10.3%

Preclinical Pharmacodynamic Research and Model Systems

In Vitro Pharmacodynamic Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the context of dihydrotetrabenazine (B1670615) isomers, these assays, often using tissue homogenates from rat brains, have revealed significant stereospecificity in VMAT2 binding. nih.gov

Research has consistently shown that the (+)-α-HTBZ isomer has a substantially higher affinity for VMAT2 compared to the (-)-α-HTBZ isomer. One study using rat brain striatum found that the (+)-isomer demonstrated a high affinity with an inhibitor constant (Ki) of 0.97 nM, whereas the (-)-isomer was thousands of times less potent, with a Ki of 2.2 µM (2200 nM). nih.gov Another investigation reported similar stereospecificity, with a Ki of 3.96 nM for (+)-α-HTBZ and 23.7 µM (23,700 nM) for (-)-α-HTBZ. researchgate.net This stark difference in binding affinity underscores the structural selectivity of the VMAT2 binding site. nih.govresearchgate.net The high affinity of the (+)-α isomer is a primary reason it was selected for development as the active metabolite of valbenazine (B1662120). cambridge.org

Comparative VMAT2 Binding Affinities (Ki) of Dihydrotetrabenazine Isomers
IsomerChemical NameBinding Affinity (Ki)Source
(+)-α-HTBZ(2R,3R,11bR)-Dihydrotetrabenazine0.97 nM nih.gov
(-)-α-HTBZ(2S,3S,11bR)-Dihydrotetrabenazine2200 nM (2.2 µM) nih.gov
(+)-α-HTBZ(2R,3R,11bR)-Dihydrotetrabenazine3.96 nM researchgate.net
(-)-α-HTBZ(2S,3S,11bR)-Dihydrotetrabenazine23700 nM (23.7 µM) researchgate.net

Beyond simple binding, cell-based functional assays measure a compound's ability to inhibit the actual activity of the VMAT2 transporter, such as its capacity to uptake monoamines into vesicles. These assays confirm the functional consequences of the binding affinities observed in tissue homogenates.

Studies using rat striatal synaptosomes to measure the uptake of radiolabeled dopamine (B1211576) ([³H]DA) have corroborated the findings from binding assays. One such study demonstrated that a derivative of (+)-α-HTBZ strongly inhibited [³H]DA uptake with a half-maximal inhibitory concentration (IC50) of 6.11 nM. nih.gov Conversely, the corresponding (-)-isomer was significantly weaker, with an IC50 of 129 nM. nih.gov This indicates that the (+)-isomer is not only better at binding to VMAT2 but is also a more potent inhibitor of its primary function. nih.gov Functional assays on the metabolites of deutetrabenazine, a related VMAT2 inhibitor, also confirmed that the [+] isomers are the active components responsible for VMAT2 inhibition, with IC50 values around 10 nM, compared to over 1000 nM for the [–] metabolites. hmpgloballearningnetwork.com

Functional Inhibition of VMAT2 by Dihydrotetrabenazine Isomer Derivatives
Isomer DerivativeAssayInhibitory Concentration (IC50)Source
(+)-isomer derivative[³H]DA Uptake Inhibition6.11 nM nih.gov
(-)-isomer derivative[³H]DA Uptake Inhibition129 nM nih.gov

In Vivo Animal Models for Investigating Neurotransmitter Modulation

The inhibition of VMAT2 leads to the depletion of vesicular monoamines, which manifests behaviorally as a reduction in spontaneous locomotor activity in rodents. This provides a reliable in vivo measure of a compound's VMAT2-inhibiting effects.

Studies in rats have demonstrated that VMAT2 inhibitors cause a dose-dependent decrease in locomotor activity. nih.govtandfonline.comnih.gov For example, a derivative of (+)-α-HTBZ was shown to significantly inhibit locomotor activity in rats across a range of doses, confirming its in vivo efficacy. nih.govresearchgate.net When compared directly with valbenazine at an equivalent dose, this (+)-isomer derivative produced faster, stronger, and longer-lasting reductions in movement. nih.gov This potent effect on locomotion is consistent with the high-affinity VMAT2 inhibition observed in vitro and is a key indicator of the central nervous system activity of these compounds.

The primary mechanism of VMAT2 inhibitors results in the depletion of monoamine neurotransmitters (dopamine, serotonin (B10506), norepinephrine) in various brain regions. wikipedia.org Measuring the extent of this depletion provides direct evidence of the drug's pharmacodynamic effect.

Administration of tetrabenazine (B1681281) in animal models leads to a rapid reduction in brain concentrations of norepinephrine, dopamine, and serotonin. nih.gov Studies have shown that striatal dopamine levels are particularly sensitive to the effects of tetrabenazine. nih.gov The depletion is a direct result of VMAT2 inhibition, which prevents the sequestration of monoamines into synaptic vesicles, leaving them vulnerable to metabolism in the cytoplasm. researchgate.net Interestingly, research indicates that the differences in monoamine depletion across various brain regions are not due to regional variations in VMAT2's affinity for the inhibitor, as dihydrotetrabenazine inhibits serotonin uptake with a similar potency in vesicles from different brain areas. nih.gov

To assess the therapeutic potential of VMAT2 inhibitors for movement disorders like tardive dyskinesia (TD), researchers use animal models that mimic the condition. A common model involves inducing TD-like symptoms, such as vacuous chewing movements (VCMs), in rats through chronic administration of the D2 receptor antagonist haloperidol. nih.gov

Valbenazine, the prodrug for (+)-α-HTBZ, has been evaluated in such preclinical models. The rationale is that by reducing presynaptic dopamine release through VMAT2 inhibition, valbenazine can alleviate the motor hyperactivity associated with dopamine receptor supersensitivity, which is thought to underlie TD. patsnap.comnih.gov The effectiveness of VMAT2 inhibitors in these models provides a strong basis for their clinical use in treating hyperkinetic movement disorders. hcplive.com

Advanced Analytical and Characterization Techniques in Research

Chromatographic Methodologies

Chromatography is fundamental to the analysis of valbenazine (B1662120), enabling the separation of the compound from its isomers and metabolites with high resolution.

Ensuring the enantiomeric purity of valbenazine is critical, as different stereoisomers can have varied pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying the enantiomers and isomers of valbenazine and its precursors. biorender.com

Research has led to the development of novel, specific, and rapid enantioselective normal-phase chiral HPLC methods. biorender.com One such method utilizes an amylose-based Chiral Pak IG-3 column to achieve separation. biorender.com The resolution between the desired enantiomer and other isomers has been found to be greater than 2.0, indicating excellent separation. biorender.com The method demonstrated linearity over a significant concentration range, proving its robustness for quality control in bulk drug manufacturing. biorender.com

Similarly, precise and sensitive HPLC methods have been developed for key precursors, such as p-toluenesulfonoxypropyl-(+)-dihydrotetrabenazine [TsOP-(+)-DTBZ]. ebi.ac.uk These methods are validated for linearity, precision, accuracy, and robustness, with defined limits of detection (LOD) and quantification (LOQ). ebi.ac.uk The ability to achieve baseline separation within a short analysis time (e.g., under 20 minutes) makes these methods efficient for routine analysis in pharmaceutical research. ebi.ac.uk The selection of the chiral stationary phase (CSP), mobile phase composition, and column temperature are critical parameters that are optimized to achieve the desired separation. ebi.ac.ukmedkoo.com Polysaccharide-based CSPs are among the most popular and effective for resolving chiral isomers. medkoo.com

Table 1: Exemplary Chiral HPLC Method Parameters for Valbenazine and Precursor Analysis This table is interactive. Click on headers to sort.

Parameter Method for Valbenazine Isomers biorender.com Method for TsOP-(+)-DTBZ ebi.ac.uk
Column Chiral Pak IG-3 (250 x 4.6 mm), 3.0 µm Phenomenex Chirex 3014 (250 x 4.6 mm), 5 µm
Mobile Phase n-Heptane, Isopropyl Alcohol, Dichloromethane, Ethanol, Diethylamine (70:10:15:5:0.1 v/v) n-hexane, 1,2-dichloroethane, ethanol, trifluoroacetic acid, triethylamine (B128534) (64:32:4:0.01:0.005 v/v)
Flow Rate Gradient 0.8 mL/min
Detection Photodiode Array (PDA) at 282 nm UV at 280 nm
Column Temp. 35°C 25°C
Resolution (Rs) > 2.0 > 2.0
Run Time Not specified < 20 min

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the quantitative analysis of valbenazine and its primary active metabolite, [+]-α-dihydrotetrabenazine (NBI-98782), in biological matrices like plasma and serum. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations (ng/mL). nih.govresearchgate.net

Validated LC-MS/MS methods are used in pharmacokinetic studies to determine the concentration-time profiles of valbenazine and its metabolites. nih.gov These methods typically involve sample preparation using protein precipitation with acetonitrile (B52724) or solid-phase extraction. nih.govresearchgate.net Deuterated internal standards are often used to ensure accuracy and precision. nih.gov

The mass spectrometer is operated in the multiple reaction-monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard, ensuring high specificity. nih.govsigmaaldrich.com These methods are fully validated according to regulatory guidelines, demonstrating linearity over a defined concentration range, accuracy, precision, and stability. researchgate.netsigmaaldrich.com The development of LC-MS/MS methods capable of quantifying all four individual dihydrotetrabenazine (B1670615) (HTBZ) stereoisomers has been crucial for understanding the metabolic profile of related compounds and highlighting the stereospecificity of valbenazine's metabolism, which yields only the [+]-α-HTBZ isomer. nih.gov

Table 2: Key Parameters for LC-MS/MS Quantification of Valbenazine and Metabolites This table is interactive. Click on headers to sort.

Parameter Valbenazine & Metabolites Analysis nih.gov Tetrabenazine (B1681281) & Metabolites Analysis researchgate.netsigmaaldrich.com
Instrument API4000 LC-MS/MS system API-4000 LC-MS/MS
Sample Matrix Plasma Human Plasma
Sample Prep Acetonitrile precipitation Solid-Phase Extraction (SPE)
Ionization Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)
Precursor→Product Ion (m/z) Valbenazine: 419→205; NBI-98782: 320→165; NBI-136110: 435→302 Tetrabenazine: 318.0→220.0; α-DHTBZ: 320.2→302.4; β-DHTBZ: 320.3→165.2
Linearity Range (Valbenazine) 1–500 ng/mL 0.01–5.03 ng/mL (for Tetrabenazine)
Linearity Range (Metabolites) NBI-98782: 0.1–50 ng/mL; NBI-136110: 0.2–100 ng/mL α- and β-DHTBZ: 0.50–100 ng/mL

Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods provide invaluable information about the three-dimensional structure and absolute configuration of the valbenazine molecule.

X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of valbenazine free base has been solved and refined using high-resolution synchrotron X-ray powder diffraction data. iosrjournals.orgresearchgate.net These studies unambiguously confirm the absolute configuration of the chiral centers as (2R,3R,11bR) for the tetrabenazine core and (2S) for the L-valine ester moiety. researchgate.net

Valbenazine was found to crystallize in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. iosrjournals.orgresearchgate.net The detailed analysis of the crystal structure reveals specific intramolecular and intermolecular interactions, such as hydrogen bonds, that contribute to the stability of the crystal lattice. researchgate.net The structural data obtained from XRD are often complemented by density functional theory (DFT) calculations to optimize the geometry and further refine the structural model. iosrjournals.orgaxios-research.com This information is critical for understanding the solid-state properties of the drug substance and for identifying different polymorphic forms. researchgate.net

Table 3: Crystallographic Data for Valbenazine This table is interactive. Click on headers to sort.

Parameter Reported Value iosrjournals.orgresearchgate.netaxios-research.com
Chemical Formula C₂₄H₃₈N₂O₄
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.260267(17)
b (Å) 17.77028(7)
c (Å) 26.16427(9)
Volume (ų) 2445.742(11)
Z (molecules/unit cell) 4
Temperature (K) 295

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to confirm the molecular structure of a compound in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule. For a complex molecule like valbenazine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is used for complete structural elucidation and to confirm the identity of the compound and any process-related impurities.

While detailed, assigned NMR spectral data for valbenazine is not extensively published in peer-reviewed literature, it is a standard method used for characterization during synthesis and quality control. The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The data from these analyses are essential for confirming that the correct chemical structure has been synthesized, complementing the data from mass spectrometry and X-ray diffraction.

Radiochemical Synthesis and Quality Control for Tracers

Radiolabeled analogues of tetrabenazine and its metabolites are crucial tools for in-vitro and in-vivo research, particularly for Positron Emission Tomography (PET) imaging. PET tracers allow for the non-invasive study and quantification of Vesicular Monoamine Transporter 2 (VMAT2) density in the brain.

The synthesis of these tracers involves incorporating a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (B77423) (¹⁸F), into the molecule. For instance, a ¹¹C-labeled version of (+)-α-HTBZ, the active metabolite of valbenazine, has been synthesized. The process typically involves the selective demethylation of a precursor to create a site for radiolabeling, followed by the reaction with a radiolabeled agent like [¹¹C]methyl iodide.

Quality control of the final radiotracer is paramount and relies heavily on HPLC to ensure radiochemical purity and to separate the labeled compound from unlabeled precursors. ebi.ac.uk The identity of the tracer is confirmed by co-elution with an authenticated, non-radioactive standard. This ensures that the PET signal accurately reflects the distribution of the intended VMAT2-binding molecule.

Comparative Academic Studies with Other Vmat2 Inhibitors and Analogs

Comparison with Valbenazine (B1662120) and its Active Metabolites

Valbenazine is a prodrug designed to deliver a single, highly active metabolite, distinguishing it from the racemic mixture of tetrabenazine (B1681281) and its complex metabolic profile. wikipedia.orgresearchgate.net This approach aims to provide potent VMAT2 inhibition while minimizing the formation of metabolites that may contribute to off-target effects. researchgate.netnih.gov

Differences in VMAT2 Binding Affinity and Selectivity

Valbenazine itself is a selective VMAT2 inhibitor, but its primary pharmacological activity is mediated through its principal active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). researchgate.netfda.gov In vitro studies have demonstrated that valbenazine binds to human VMAT2 with a Ki of approximately 150 nM. fda.govnih.gov Upon hydrolysis, it is converted to [+]-α-HTBZ, which is a significantly more potent inhibitor, binding with high affinity to human VMAT2 with a Ki of approximately 3 nM. fda.gov

A key feature of valbenazine and its active metabolite is their high selectivity for VMAT2 over VMAT1. wikipedia.orgnih.gov Valbenazine shows virtually no affinity for VMAT1 (Ki > 10 µM). fda.govnih.gov Furthermore, both the parent drug and [+]-α-HTBZ exhibit negligible binding affinity for a range of other targets, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors, which minimizes the potential for off-target effects. researchgate.netnih.govnih.gov

Table 1: VMAT2 Binding Affinity (Ki) of Valbenazine and its Active Metabolite
CompoundVMAT2 Ki (nM)VMAT1 Ki (µM)Off-Target Receptor Affinity
Valbenazine~150 fda.govnih.gov>10 fda.govnih.govNegligible researchgate.netnih.gov
[+]-α-Dihydrotetrabenazine ([+]-α-HTBZ)~3 fda.govNot specifiedNegligible researchgate.netnih.gov

Preclinical Pharmacokinetic and Metabolic Profile Comparisons

Valbenazine is administered as a single isomer prodrug, which is extensively hydrolyzed to form its single major active metabolite, [+]-α-HTBZ. wikipedia.orgnih.gov This metabolic pathway is distinct because it does not generate the other three dihydrotetrabenazine (B1670615) isomers that are formed from tetrabenazine. nih.govneurology.org The parent compound, valbenazine, is also metabolized oxidatively, primarily by CYP3A4/5. fda.govfda.gov

The active metabolite, [+]-α-HTBZ, is subsequently metabolized in part by the enzyme CYP2D6. fda.gov Co-administration with a potent CYP2D6 inhibitor can lead to a significant (approximately 90%) increase in the systemic exposure of [+]-α-HTBZ, while the exposure of the parent drug, valbenazine, remains largely unaffected. neurology.org Both valbenazine and [+]-α-HTBZ have long biological half-lives, estimated to be between 15 and 22 hours, which supports a once-daily dosing schedule. wikipedia.orgfda.gov

Comparison with Deutetrabenazine and its Metabolites

Deutetrabenazine is a deuterated analog of tetrabenazine. The strategic placement of deuterium (B1214612) atoms at the methoxy (B1213986) groups modifies the drug's metabolism, leading to a distinct pharmacokinetic profile compared to its non-deuterated counterpart. researchgate.netacs.org

Stereoisomeric Differences in VMAT2 Inhibition and Off-Target Receptor Binding

Similar to tetrabenazine, deutetrabenazine is metabolized to a mixture of four deuterated dihydrotetrabenazine (deuHTBZ) stereoisomers. nih.gov However, the relative concentrations and pharmacological activities of these metabolites differ significantly from those of valbenazine. The clinical activity of deutetrabenazine is a result of this mixture of isomers. cambridge.org

The four key metabolites are [+]-α-deuHTBZ, [+]-β-deuHTBZ, [-]-α-deuHTBZ, and [-]-β-deuHTBZ. nih.gov Of these, [+]-β-deuHTBZ is the most abundant metabolite that potently inhibits VMAT2, yet it only constitutes about 29% of the total circulating deuHTBZ metabolites. nih.gov The most prevalent circulating metabolite, representing approximately 66% of the total, is [-]-α-deuHTBZ. nih.gov This isomer is a relatively weak VMAT2 inhibitor but possesses considerable affinity for other receptors, including dopamine (B1211576) (D2S, D3) and serotonin (B10506) (5-HT1A, 5-HT2B, 5-HT7) receptors. nih.govcambridge.org This contrasts sharply with valbenazine's single active metabolite, which has negligible off-target binding. researchgate.netnih.gov

Table 2: Profile of Deutetrabenazine's Primary Circulating Metabolites
MetaboliteRelative AbundanceVMAT2 InhibitionNotable Off-Target Binding
[-]-α-deuHTBZ~66% nih.govWeak nih.govDopamine (D2S, D3), Serotonin (5-HT1A, 5-HT2B, 5-HT7) nih.gov
[+]-β-deuHTBZ~29% nih.govPotent nih.govNot specified

Preclinical Metabolic Differences (e.g., Deuterium Isotope Effects)

The defining metabolic feature of deutetrabenazine is the kinetic deuterium isotope effect. nih.govnih.gov The carbon-deuterium bonds in the methoxy groups are stronger than the corresponding carbon-hydrogen bonds in tetrabenazine. This increased bond strength slows the rate of metabolism of the active metabolites by CYP2D6. acs.orgnih.govnih.gov

This metabolic slowing results in a significantly longer mean half-life (approximately double) and a more than twofold increase in total systemic exposure (AUC) for the active deuterated metabolites compared to the non-deuterated metabolites of tetrabenazine, with only a marginal increase in peak plasma concentration (Cmax). researchgate.netnih.govnih.gov This improved pharmacokinetic profile is achieved without altering the fundamental metabolic pathway, as no new metabolites are formed compared to tetrabenazine. researchgate.netnih.gov The slower clearance allows for the desired therapeutic exposure to be achieved with a lower dose administered less frequently. nih.gov

Comparative Analysis with Tetrabenazine and its Broader Metabolite Profile

Tetrabenazine is the foundational compound from which valbenazine and deutetrabenazine were developed. It is administered as a racemic mixture and is rapidly and extensively metabolized, resulting in a complex array of active metabolites with varied pharmacological properties. nih.govnih.gov

Tetrabenazine's pharmacological activity is not due to the parent drug itself but rather to its four primary dihydrotetrabenazine (HTBZ) stereoisomers: (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ. nih.govnih.gov Each of these isomers possesses a unique profile of VMAT2 binding affinity and off-target receptor interactions. nih.govresearchgate.net

The (+)-α-HTBZ and (+)-β-HTBZ isomers are potent inhibitors of VMAT2. nih.gov Specifically, (+)-α-HTBZ shows the highest affinity for VMAT2 (Ki ≈ 3.96 nM). nih.gov However, studies quantifying the circulating isomers in patients found that the most abundant metabolites were actually [−]-α-HTBZ and [+]-β-HTBZ. researchgate.net The [−]-α-HTBZ isomer has a much lower potency for VMAT2 inhibition but displays significant affinity for other CNS targets, such as the dopamine D2 receptor, which may contribute to some of tetrabenazine's off-target effects. nih.govresearchgate.net

This complex mixture of four active metabolites, each with different potencies and receptor binding profiles, contrasts with the single active metabolite ([+]-α-HTBZ) generated by valbenazine and the pharmacokinetically altered mixture of four metabolites from deutetrabenazine. nih.govresearchgate.net

Table 3: VMAT2 Binding Affinities (Ki) of Tetrabenazine Metabolites
Metabolite StereoisomerVMAT2 Ki (nM)
(+)-α-HTBZ (2R,3R,11bR)3.96 nih.gov
(−)-α-HTBZ (2S,3S,11bS)23,700 nih.gov
(+)-β-HTBZ (2S,3R,11bR)13.4 nih.gov
(−)-β-HTBZ (2R,3S,11bS)2,460 nih.gov

Future Research Directions and Unanswered Academic Questions

Elucidating Novel VMAT2 Ligand Interactions and Modulatory Mechanisms

A primary area for future investigation is the precise molecular mechanism by which dihydrotetrabenazine (B1670615) isomers and their derivatives interact with VMAT2. Cryo-electron microscopy has revealed that tetrabenazine (B1681281) (TBZ) binds to VMAT2 in a fully occluded state, situated within a binding site formed by the transporter's transmembrane helices. elifesciences.orgnih.gov The proposed mechanism involves an initial low-affinity binding to the lumenal-open state of VMAT2, which then triggers a conformational change to a high-affinity, dead-end occluded complex. elifesciences.orgnih.gov

However, the full spectrum of these interactions is not completely understood. Future studies should aim to:

Resolve High-Resolution Structures: Obtaining crystal or cryo-EM structures of VMAT2 bound to individual stereoisomers of dihydrotetrabenazine, including (2S,3S,11bR)-Dihydrotetrabenazine and its valine esters, would provide unparalleled insight into stereospecific binding. Such studies could illuminate why certain isomers exhibit vastly different affinities.

Characterize Allosteric Sites: Research suggests that some VMAT2 ligands may interact with sites other than the primary dihydrotetrabenazine binding site. acs.org Identifying and characterizing these potential allosteric sites could open avenues for developing modulators with novel pharmacological profiles, potentially offering finer control over VMAT2 function.

Probe Conformational Dynamics: The transition of VMAT2 between its various states (lumenal-open, cytosolic-open, occluded) is central to its function. elifesciences.org Advanced biophysical techniques, such as single-molecule FRET and molecular dynamics simulations, can be employed to map the energetic landscape of these transitions and understand how different ligands, including specific dihydrotetrabenazine stereoisomers, stabilize particular conformations. nih.gov Understanding these dynamics is crucial for explaining the inhibitory mechanism. biorxiv.org

Exploration of Structure-Activity-Relationship Space for Enhanced Selectivity

The development of VMAT2 inhibitors with improved properties hinges on a detailed understanding of their structure-activity relationships (SAR). While it is established that the (3R,11bR)-configuration is critical for high-affinity VMAT2 binding, the SAR space is vast and warrants further exploration. nih.gov The (+)-(2R,3R,11bR) stereoisomer of dihydrotetrabenazine shows the greatest affinity for VMAT2, being thousands of times more potent than some other isomers. nih.gov

Future SAR studies should systematically investigate:

Substitutions at Novel Positions: While positions 9 and 10 have been a focus, modifying other positions on the dihydrotetrabenazine scaffold could yield compounds with enhanced selectivity or altered pharmacokinetic properties. For instance, introducing fluorine-containing substituents has been shown to enhance metabolic stability and binding efficiency. frontiersin.orgresearchgate.net

Bioisosteric Replacements: Replacing key functional groups with bioisosteres could lead to improved properties. For example, exploring alternatives to the piperidine (B6355638) ring, as seen in the development of lobelane-derived pyrrolidine (B122466) analogues, has identified novel pharmacophores for VMAT2 inhibition. acs.org

Prodrug Strategies: Valbenazine (B1662120), the L-valine ester of (+)-α-dihydrotetrabenazine, demonstrates the success of a prodrug approach to improve bioavailability. taylorandfrancis.com Investigating other amino acid esters, such as the D-valine ester, or other promoieties could lead to compounds with tailored absorption and metabolic profiles.

Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers

Compound (Stereoisomer)VMAT2 Binding Affinity (Ki, nM)
(+)-Tetrabenazine4.47
(-)-Tetrabenazine36,400
(2R,3R,11bR)-DHTBZ [(+)-α-DHTBZ]3.96
(2S,3S,11bR)-DHTBZ67.5
(2R,3S,11bR)-DHTBZ597
(2S,3R,11bR)-DHTBZ [(+)-β-DHTBZ]4.35
Data sourced from Yao, et al. (2011). nih.gov Note: This table presents a selection of isomers to illustrate the impact of stereochemistry on binding affinity.

Development of Advanced Preclinical Models for Mechanistic Insight

To translate basic research findings into clinical applications, robust and predictive preclinical models are essential. Current research relies heavily on rodent models, such as rats with 6-hydroxydopamine (6-OHDA) lesions to mimic aspects of Parkinson's disease, and in vitro assays using rat striatal synaptosomes. researchgate.netnih.gov While valuable, these models have limitations in replicating the complexity of human neurobiology and metabolism. nih.gov

The future of preclinical research in this area lies in the adoption of more sophisticated, human-relevant models:

Organ-on-a-Chip (OOC) Systems: Microphysiological systems, such as gut-liver-on-a-chip platforms, can provide critical insights into the absorption and metabolism of drug candidates in a human-like context. nih.govnih.gov These models are crucial for investigating the conversion of prodrugs like valbenazine and predicting potential drug-drug interactions.

Human iPSC-Derived Neurons: Using induced pluripotent stem cells (iPSCs) from patients with specific neurological disorders to generate dopaminergic neurons allows for the study of VMAT2 inhibitors in a disease-relevant and genetically human context. This can help elucidate how these compounds affect neuronal function beyond simple VMAT2 inhibition.

Humanized Animal Models: The development of "humanized mice," which may carry human genes (e.g., for metabolic enzymes like CYP2D6) or human immune systems, can offer a more accurate in vivo platform for assessing the pharmacokinetics and efficacy of new dihydrotetrabenazine derivatives. nih.gov

These advanced models promise to improve the predictive validity of preclinical studies, reduce reliance on traditional animal testing, and accelerate the development of safer and more effective therapeutics. researchgate.net

Investigation of Stereospecific Metabolic Pathways and Enzymes

The metabolism of tetrabenazine and its derivatives is complex and stereospecific. The primary active metabolites, α- and β-dihydrotetrabenazine, are metabolized mainly by the cytochrome P450 enzyme CYP2D6. taylorandfrancis.comresearchgate.net The prodrug valbenazine is first hydrolyzed and then its active metabolite, (+)-α-dihydrotetrabenazine, is also a substrate for CYP2D6. nih.gov This reliance on CYP2D6, a highly polymorphic enzyme, can lead to significant inter-individual variability in drug exposure.

Unanswered questions that require further research include:

Metabolism of Minor Stereoisomers: While the metabolism of the major active metabolites is relatively well-studied, the pathways for other stereoisomers, such as (2S,3S,11bR)-dihydrotetrabenazine, are less clear. Understanding how these isomers are metabolized is crucial for a complete pharmacological picture.

Role of Other CYP and Non-CYP Enzymes: Studies on newer derivatives have shown that other enzymes, such as CYP3A4 and CYP2C8, can play a primary role in metabolism. frontiersin.org A systematic investigation is needed to map the full enzymatic profile for various dihydrotetrabenazine analogs.

Metabolic Switching: The deuteration of tetrabenazine (deutetrabenazine) slows its metabolism by CYP2D6, leading to a shift towards alternative metabolic pathways. nih.gov This phenomenon of "metabolic switching" could be further explored as a strategy to design molecules with more predictable pharmacokinetic profiles.

Table 2: Key Enzymes in the Metabolism of Tetrabenazine and its Derivatives

Compound/MetabolitePrimary Metabolizing Enzyme(s)Key Function
TetrabenazineCarbonyl ReductasesReduction to active α- and β-dihydrotetrabenazine metabolites. taylorandfrancis.com
α- and β-dihydrotetrabenazineCYP2D6O-demethylation to inactive metabolites. taylorandfrancis.comresearchgate.net
Valbenazine (Prodrug)CYP3A4/3A5 (likely)Metabolism to the active metabolite, (+)-α-dihydrotetrabenazine. researchgate.netnih.gov
(+)-9-Trifluoroethoxy-α-DHTBZCYP3A4, CYP2C8Primary (CYP3A4) and secondary (CYP2C8) metabolism. frontiersin.org

Potential for Radioligand Development in Advanced Neuroimaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique for studying brain chemistry in living subjects. nih.gov Radioligands targeting VMAT2, such as [¹¹C]dihydrotetrabenazine ([¹¹C]DTBZ), have been instrumental in quantifying the loss of dopaminergic nerve terminals in conditions like Parkinson's disease and for assessing beta-cell mass in the pancreas. nih.govacs.orgresearchgate.net

Future research in this domain should focus on:

Developing ¹⁸F-Labeled Ligands: While ¹¹C-labeled ligands are useful, their short half-life (~20 minutes) limits their widespread clinical use. Developing analogous ligands labeled with fluorine-18 (B77423) (¹⁸F, half-life ~110 minutes) would be more practical for routine clinical imaging. nih.gov The challenge lies in developing synthetic routes that are compatible with fluorine chemistry without compromising the ligand's binding affinity or ability to cross the blood-brain barrier. semanticscholar.org

Creating Stereospecific Radioligands: The first PET studies used a racemic mixture of [¹¹C]DTBZ. acs.org The synthesis and evaluation of enantiomerically pure radioligands, specific for isomers like (2R,3R,11bR)-DHTBZ, would provide a more precise tool for imaging VMAT2, as different isomers have vastly different affinities. nih.govacs.org

Targeting VMAT2 in Other Pathologies: Dysregulation of VMAT2 is implicated in a range of neuropsychiatric disorders beyond movement disorders, including schizophrenia and substance abuse. elifesciences.orgnih.gov Novel, highly specific radioligands could be used to explore the role of VMAT2 in these conditions and to monitor the effects of therapeutic interventions. researchgate.net The development of antibody-based PET radioligands that can cross the blood-brain barrier represents another innovative frontier for targeting CNS proteins. frontiersin.org

Q & A

Basic: What are the key considerations for optimizing the stereoselective synthesis of (2S,3S,11bR)-Dihydrotetrabenazine D-Val to ensure high enantiomeric purity?

Methodological Answer:
Stereoselective synthesis requires precise control of reaction conditions and chiral reagents. For dihydrotetrabenazine derivatives, critical steps include:

  • Chiral induction : Use of stereospecific reducing agents like L-Selectride® to achieve 100% stereochemical purity in intermediates (e.g., (−)-3 isomer synthesis) .
  • Purification : Recrystallization from ethanol or column chromatography to isolate target stereoisomers, as demonstrated in the isolation of (+)-7 with 57% purity .
  • Validation : Confirm enantiomeric excess via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to resolve overlapping signals from diastereomers .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and stereochemical configuration of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} provide stereochemical confirmation by resolving coupling constants and chemical shifts unique to the (2S,3S,11bR) configuration .
  • Mass Spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns, ensuring no contamination from O-desmethyl metabolites .
  • Chiral Chromatography : Pair with polarimetric detection to distinguish enantiomers, especially when synthesizing derivatives like deuterated analogs .

Advanced: How can researchers resolve discrepancies in reported specificity of dihydrotetrabenazine derivatives for vesicular monoamine transporter 2 (VMAT2) in pancreatic beta cell imaging?

Methodological Answer:
Contradictions arise due to off-target binding in exocrine pancreas and polypeptide cells . To address this:

  • Comparative Autoradiography : Use ex vivo autoradiography with 11C-DTBZ^{11} \text{C-DTBZ} on human pancreas sections to quantify VMAT2-specific vs. non-specific binding .
  • Immunohistochemical Co-localization : Pair radiotracer uptake data with anti-VMAT2 antibodies to confirm target expression in beta cells .
  • Competitive Inhibition : Co-administer non-radioactive tetrabenazine to block VMAT2 and assess residual signal, as done in rat models .

Advanced: What methodological approaches are recommended to address conflicting data on the metabolic stability of deuterated dihydrotetrabenazine analogs in pharmacokinetic studies?

Methodological Answer:

  • Deuterium Kinetic Isotope Effect (KIE) Analysis : Compare metabolic rates of deuterated α-/β-HTBZ with non-deuterated analogs using hepatic microsomes to quantify CYP2D6-mediated O-desmethylation attenuation .
  • Half-life Extension Studies : Conduct crossover pharmacokinetic trials in healthy subjects, measuring plasma concentrations over 48 hours to validate doubled half-life claims .
  • Metabolite Profiling : Use LC-MS/MS to confirm unchanged metabolic pathways despite deuterium substitution, ensuring no novel metabolites are formed .

Basic: What are the critical steps in designing in vitro assays to evaluate the binding affinity of this compound to VMAT2?

Methodological Answer:

  • Radioligand Competition Assays : Use 3H-DTBZ^3 \text{H-DTBZ} as a tracer and cold tetrabenazine as a competitor to calculate IC50IC_{50} values in transfected cell lines .
  • Membrane Preparations : Isolate VMAT2-rich vesicles from pancreatic or neuronal tissues to simulate physiological binding conditions .
  • Negative Controls : Include reserpine (a VMAT2 inhibitor) to confirm specificity, and measure nonspecific binding in the presence of excess unlabeled ligand .

Advanced: How can researchers reconcile contradictory findings regarding the role of stereochemistry in the transcriptional inhibition activity of dihydrotetrabenazine derivatives?

Methodological Answer:

  • Comparative Stereoisomer Studies : Synthesize all eight stereoisomers of dihydrotetrabenazine and test transcriptional inhibition in plasmid-based assays (e.g., pGEM expression systems), as done for [D-Phe2^2] analogs .
  • Molecular Dynamics Simulations : Model interactions between the (2S,3S,11bR) isomer and DNA to identify steric or electronic effects on RNA polymerase binding .
  • Structure-Activity Relationship (SAR) Analysis : Correlate N-CH3_3 group orientation (e.g., L-Me-Val vs. D-Me-Phe substitutions) with transcriptional blockade efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.